

Strategies to reduce premature linker cleavage of MC-Gly-Gly-Phe-Gly

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Compound of Interest

Compound Name: MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan

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Technical Support Center: MC-Gly-Gly-Phe-Gly Linker Stability

Welcome to the technical support center for troubleshooting issues related to the MC-Gly-Gly-Phe-Gly (GGFG) linker. This guide provides answers to frequently asked questions and troubleshooting strategies to help you mitigate premature linker cleavage and enhance the stability of your antibody-drug conjugate (ADC) during your research and development efforts.

Frequently Asked Questions (FAQs)

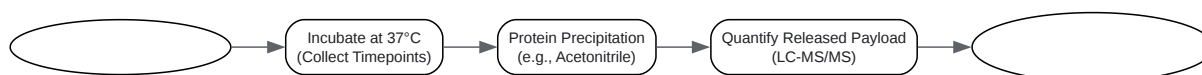
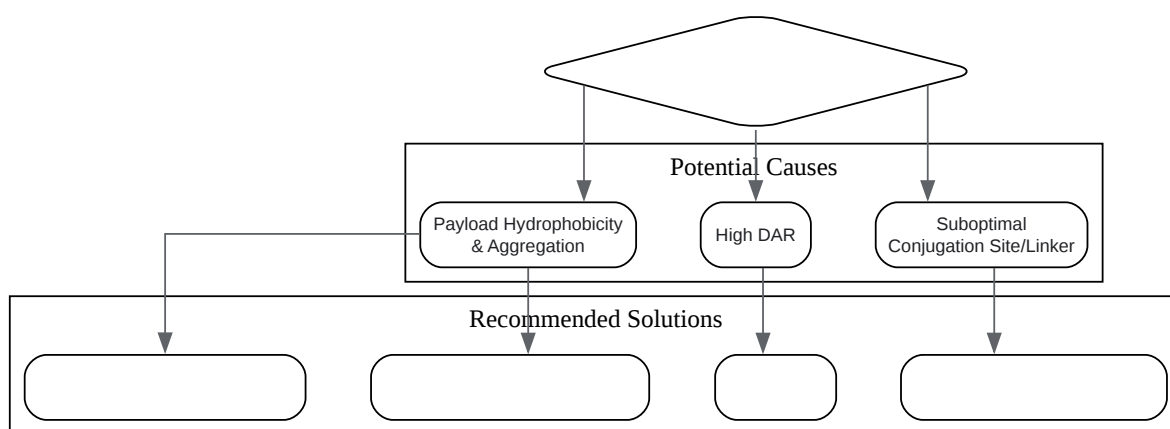
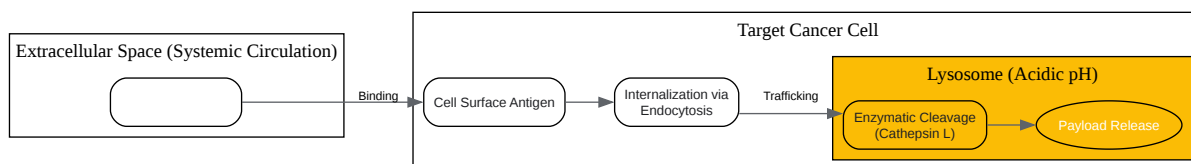
Q1: What is the primary mechanism of cleavage for the MC-Gly-Gly-Phe-Gly linker?

The MC-Gly-Gly-Phe-Gly linker is an enzyme-cleavable linker designed for targeted payload release within cancer cells. The primary mechanism involves:

- **Internalization:** The ADC binds to a specific antigen on the cancer cell surface and is internalized through endocytosis.^[1]
- **Lysosomal Trafficking:** The ADC is transported to the lysosome, an acidic organelle containing various hydrolytic enzymes.^[1]

- **Enzymatic Cleavage:** Inside the lysosome, proteases, particularly Cathepsin L, recognize and cleave the tetrapeptide sequence.[2] Cleavage occurs at the amide bond between the C-terminal glycine and the self-immolative spacer (e.g., PABC or a similar moiety).[3][4] Cathepsin B shows minimal activity in cleaving the GGFG linker.[2]
- **Payload Release:** Upon cleavage of the peptide, the self-immolative spacer decomposes, releasing the active cytotoxic payload into the cell.[5]

The GGFG linker is known for its high stability in the bloodstream, which minimizes unintended payload release and enhances drug safety compared to some other cleavable linkers.[2]



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